molecular formula C18H13ClN4S B2847326 2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine CAS No. 2060497-79-0

2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine

Cat. No.: B2847326
CAS No.: 2060497-79-0
M. Wt: 352.84
InChI Key: XOGNXBLYPXSOQH-UHFFFAOYSA-N
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Description

2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine is a complex organic compound that features a unique structure combining a pyridine ring, a thiazole ring, and a pyrazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: Starting with 4-chlorophenylhydrazine and ethyl acetoacetate, the pyrazole ring is formed through a cyclization reaction.

    Thiazole Ring Formation: The pyrazole intermediate is then reacted with 2-bromoacetophenone to form the thiazole ring.

    Pyridine Ring Introduction: Finally, the thiazole-pyrazole intermediate is coupled with 2-bromopyridine under palladium-catalyzed cross-coupling conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group.

    DDT: An insecticide with a similar structural motif involving a chlorinated aromatic ring.

Uniqueness

What sets 2-{5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine apart is its unique combination of three heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

5-[2-(4-chlorophenyl)pyrazol-3-yl]-4-methyl-2-pyridin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4S/c1-12-17(24-18(22-12)15-4-2-3-10-20-15)16-9-11-21-23(16)14-7-5-13(19)6-8-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGNXBLYPXSOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=N2)C3=CC=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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